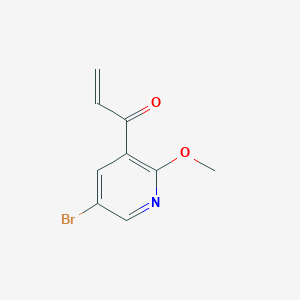

1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Description

Properties

Molecular Formula |

C9H8BrNO2 |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

1-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C9H8BrNO2/c1-3-8(12)7-4-6(10)5-11-9(7)13-2/h3-5H,1H2,2H3 |

InChI Key |

LWSROZAZJLUIPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-2-methoxypyridine Boronic Acid Pinacol Ester

A crucial intermediate for coupling reactions is the boronic acid pinacol ester derivative of 5-bromo-2-methoxypyridine. This intermediate can be synthesized via:

- Treatment of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron in the presence of a carbonate base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) at mild temperatures (20–30 °C).

- The reaction proceeds smoothly in solvents like dimethylformamide (DMF), toluene, or dioxane, with DMF being preferred for industrial scalability.

- The boronic ester intermediate is often used directly in the next step without isolation to improve efficiency.

This method is described in patent CN105906557A and represents a cost-effective and industrially suitable process for preparing the boronic acid ester of 5-bromo-2-methoxypyridine.

Alternative Preparation via Lithiation and Boronation

Another method involves:

- Lithiation of 5-bromo-2-methoxypyridine at low temperature (−78 °C) using tert-butyllithium (t-BuLi).

- Subsequent quenching with triisopropyl borate (TIPB) to form the boronic acid.

- Acid-base workup to isolate 2-methoxypyridin-5-ylboronic acid as a white solid.

This approach, though effective, requires strict temperature control and handling of air-sensitive reagents, making it more suitable for laboratory-scale synthesis.

Preparation of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one

Direct Acylation of 5-Bromo-2-methoxypyridine Derivatives

A common route to the target compound involves acylation of the nitrogen or carbon adjacent to the pyridine ring:

- A reaction vessel is charged with 5-bromo-2-methoxypyridine or a suitable intermediate (e.g., 5-bromoindoline analogues).

- Triethylamine (Et₃N) is added as a base under an inert nitrogen atmosphere.

- Anhydrous dichloromethane is used as the solvent.

- The α,β-unsaturated acyl chloride, such as acryloyl chloride or pent-4-enoyl chloride , is added dropwise under ice-bath cooling.

- The mixture is stirred initially at low temperature (0 °C) for 30 minutes, then allowed to react at room temperature for several hours (3–12 h).

- Workup involves aqueous extraction, drying over anhydrous sodium sulfate, filtration, and concentration under vacuum to yield crude α,β-unsaturated ketone intermediates.

This method is adapted from procedures described for related compounds such as 1-(5-bromoindolin-1-yl)pent-4-en-1-one, which shares mechanistic similarity with the target compound's synthesis.

Suzuki-Miyaura Cross-Coupling Approach

An alternative and versatile method involves:

- Preparation of 5-bromo-2-methoxypyridine derivatives bearing a boronic acid or ester group.

- Cross-coupling with α,β-unsaturated halides or vinyl halides in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

- Use of bases like potassium carbonate (K₂CO₃) in a solvent mixture of dioxane and water (4:1).

- Heating the reaction mixture to 90 °C under nitrogen atmosphere for 12 hours.

- Post-reaction extraction and purification by silica gel chromatography using petroleum ether and ethyl acetate mixtures.

This strategy allows for the modular assembly of the pyridine and propenone moieties with good yields (50–70%) and high purity.

Detailed Reaction Conditions and Yields

Summary and Professional Insights

- The preparation of This compound typically involves a two-step process: synthesis of a boronic acid/ester intermediate from 5-bromo-2-methoxypyridine, followed by palladium-catalyzed cross-coupling with an α,β-unsaturated halide or direct acylation.

- The use of potassium carbonate as a base and Pd(PPh₃)₄ as a catalyst is common for the coupling step, providing good yields and operational simplicity.

- Industrially, the process benefits from telescoping steps without isolation of intermediates, reducing time and cost.

- Alternative lithiation methods provide access to boronic acids but are more suited for small-scale laboratory synthesis due to handling requirements.

- The acylation step requires careful temperature control to avoid side reactions and to maximize yield.

- Purification is generally achieved by silica gel chromatography using petroleum ether and ethyl acetate mixtures.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the C5 position participates in palladium-catalyzed cross-coupling reactions, enabling arylation or alkylation.

Table 1: Cross-Coupling Reactions

Key Findings :

-

Suzuki coupling with arylboronic acids introduces diverse aryl groups at C5, enhancing applications in medicinal chemistry .

-

Grignard reagents selectively add to the enone’s carbonyl group, forming tertiary alcohols .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr at the bromine site under basic conditions.

Table 2: SNAr Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenols | Cs₂CO₃, CHCl₃, 25°C | 5-Aryloxy-1,2,3-triazines (precursors) | N/A |

Mechanistic Insight :

-

DFT studies reveal a concerted mechanism for phenoxy group introduction, bypassing traditional intermediates .

Electrophilic and Condensation Reactions

The enone moiety undergoes electrophilic additions and cyclocondensations.

Table 3: Enone Reactivity

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Michael Addition | Amines, RT | β-Amino ketone derivatives | N/A | |

| Cyclocondensation | Hydrazines, acid catalysis | Pyrazole or pyridine-fused heterocycles | N/A |

Key Findings :

-

The enone’s α,β-unsaturated system acts as a dienophile in Diels-Alder reactions.

-

Condensation with hydrazines generates nitrogen-rich heterocycles, useful in drug discovery.

Radical Reactions

The bromine atom and methoxy group influence radical-mediated transformations.

Table 4: Radical Pathways

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| O-Trifluoromethylation | Togni reagent II, Cs₂CO₃, CHCl₃ | Trifluoromethoxylated derivatives | N/A |

Mechanistic Insight :

Scientific Research Applications

1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of pyridine derivatives with halogen and alkoxy substituents. Key analogues include:

1-(5-Bromo-2-ethoxypyridin-3-yl)prop-2-en-1-one : A bulkier ethoxy group increases steric hindrance, which may hinder interactions with biological targets or catalytic sites .

1-(5-Bromo-2-hydroxypyridin-3-yl)prop-2-en-1-one : Removal of the methoxy group’s methyl moiety enhances hydrogen-bonding capacity but reduces lipophilicity .

Reactivity and Stability

The propenone group’s α,β-unsaturated ketone system enables conjugate addition reactions (e.g., Michael addition), as discussed in carbonyl reactivity mechanisms . Compared to non-ketonic pyridines (e.g., 5-bromo-2-methoxypyridine), the propenone moiety increases electrophilicity, accelerating reactions with nucleophiles like amines or thiols. However, this also increases susceptibility to hydrolysis under acidic or basic conditions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) |

|---|---|---|---|

| 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one | 256.1 | 1.8 | 120–125 |

| 1-(5-Chloro-2-methoxypyridin-3-yl)prop-2-en-1-one | 211.6 | 1.5 | 105–110 |

| 1-(5-Bromo-2-ethoxypyridin-3-yl)prop-2-en-1-one | 270.1 | 2.3 | 95–100 |

Notes: LogP values estimated using fragment-based methods; melting points inferred from analogous compounds.

Limitations of Available Evidence

The provided sources lack direct data on this compound or its analogues. Reactivity and property comparisons are extrapolated from general principles of organic chemistry, such as carbonyl addition mechanisms and halogen/alkoxy substituent effects . Further experimental studies are needed to validate these hypotheses.

Biological Activity

1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one is a pyridine derivative with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a bromine atom and a methoxy group on the pyridine ring, contribute to its potential therapeutic applications. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action based on diverse scientific sources.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structural attributes have shown effectiveness against various pathogens, including Mycobacterium tuberculosis. The presence of the bromine atom has been linked to enhanced antimicrobial activity, making it a candidate for further investigation in treating bacterial infections .

Anticancer Activity

The compound's anticancer potential is supported by studies demonstrating its ability to inhibit cancer cell proliferation. Preliminary findings suggest that it may interact with specific biological targets involved in cell growth and apoptosis pathways. For instance, derivatives of pyridine have been evaluated for their efficacy against different cancer cell lines, showing promising results that warrant further exploration .

Interaction with Biological Targets

The mechanism by which this compound exerts its effects involves interactions with various enzymes and receptors. The bromine and methoxy groups enhance its binding affinity to specific molecular targets, potentially influencing metabolic pathways crucial for cell survival and proliferation .

Case Studies

A review of recent literature highlights several case studies exploring the biological activity of pyridine derivatives:

| Study | Findings |

|---|---|

| Study A (2021) | Investigated the synthesis of pyridine analogues showing reduced MIC values against Mycobacterium tuberculosis. |

| Study B (2022) | Evaluated the anticancer effects of similar compounds in xenograft models, demonstrating dose-dependent tumor reduction. |

| Study C (2023) | Focused on the interaction profiles of pyridine derivatives with cellular receptors involved in drug metabolism. |

These studies collectively suggest that modifications to the pyridine structure can significantly impact biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from 5-bromo-2-methoxypyridine. Various synthetic routes have been explored to enhance yield and purity while maintaining biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one?

- Methodological Answer : The compound is typically synthesized via a multi-step process. First, a brominated pyridine core (e.g., 5-bromo-2-methoxy-3-methylpyridine) is functionalized using Friedel-Crafts acylation or condensation reactions to introduce the α,β-unsaturated ketone (enone) moiety. For example, a Claisen-Schmidt condensation between a bromo-methoxy-substituted pyridine aldehyde and acetyl chloride derivatives can yield the enone system. Reaction conditions (e.g., base catalysts like NaOH/KOH, solvent polarity) must be optimized to avoid side reactions such as over-halogenation or demethylation .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR reveals the enone system (δ ~6.5–7.5 ppm for conjugated protons) and methoxy group (δ ~3.8–4.0 ppm). C NMR confirms the carbonyl carbon (δ ~190–200 ppm) and aromatic carbons.

- IR : A strong absorption band near 1650–1700 cm corresponds to the conjugated ketone.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 255.99 for CHBrNO) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Due to potential reactivity of the enone moiety and bromine substituent, use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to strong oxidizers or bases, which may decompose the compound. Storage should be in inert, airtight containers at 2–8°C to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., rotational isomerism) versus static crystal structures. For example, X-ray data may show a planar enone system due to crystal packing, while NMR reveals conformational flexibility. To resolve this:

- Perform variable-temperature NMR to identify rotational barriers.

- Compare DFT-calculated geometries with experimental X-ray bond lengths/angles (e.g., C=O bond length ~1.22 Å in X-ray vs. 1.23 Å in DFT) .

Q. What strategies optimize regioselectivity in the synthesis of the enone moiety?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Electron-Directing Groups : The methoxy group at position 2 directs electrophilic acylation to position 3 via resonance stabilization.

- Catalytic Control : Use Lewis acids (e.g., AlCl) to stabilize transition states favoring the desired regiochemistry.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enolate formation, improving yield .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 5 serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Pd(PPh) or XPhos Pd G3 for aryl boronic acid couplings.

- Base Optimization : KCO in dioxane/water mixtures minimizes dehalogenation side reactions.

- Monitoring : Use TLC or LC-MS to track reaction progress and prevent over-coupling .

Q. What computational methods validate the electronic properties of the enone system?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.